molecular formula C10H11F3N2O2 B2928204 1-(Cyclobutylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 2197062-02-3

1-(Cyclobutylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2928204
CAS No.: 2197062-02-3
M. Wt: 248.205
InChI Key: XZSZGBXPEZWQOB-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid ( 2197062-02-3) is a chemical compound with the molecular formula C 10 H 11 F 3 N 2 O 2 and a molecular weight of 248.20 g/mol . This pyrazole-carboxylic acid derivative features a cyclobutylmethyl group and a trifluoromethyl group on its pyrazole ring, a structure known to be of significant interest in medicinal and agrochemical research. The pyrazole core is a privileged scaffold in drug discovery, with numerous derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The presence of the trifluoromethyl group is a common strategy in modern agrochemical and pharmaceutical design, as it can enhance a compound's metabolic stability, lipophilicity, and binding affinity . Specifically, related trifluoromethyl-substituted pyrazole-3-carboxylic acids have been identified as metabolites of pesticides and are used as key synthetic intermediates in the development of novel active ingredients, highlighting the relevance of this chemical class . Furthermore, such pyrazole carboxylic acids are frequently employed in organic synthesis as building blocks for the preparation of more complex molecules, including potential neuraminidase inhibitors for antiviral research . This product is provided exclusively for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(cyclobutylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c11-10(12,13)8-4-7(9(16)17)14-15(8)5-6-2-1-3-6/h4,6H,1-3,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSZGBXPEZWQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C(=CC(=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclobutylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, also known by its chemical formula C10H11F3N2O2C_{10}H_{11}F_3N_2O_2 and CAS number 2197062-02-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Weight : 248.21 g/mol
  • Molecular Formula : C10H11F3N2O2
  • Purity : >95%

Research indicates that compounds in the pyrazole class, including this compound, may interact with various biological targets, including ion channels and enzymes. One notable mechanism involves the inhibition of transient receptor potential channels (TRPC), which play crucial roles in calcium signaling pathways within cells .

Table 1: Biological Targets and Mechanisms

TargetMechanism of ActionReference
TRPC ChannelsInhibition of calcium influx
NFATSuppression of nuclear factor activation

Biological Activity

The biological activity of this compound has been explored in various studies. It has demonstrated potential in modulating cellular responses related to inflammation and hypertrophy.

Case Studies

  • Cardiomyocyte Hypertrophy :
    A study investigated the effects of pyrazole derivatives on cardiomyocytes, revealing that the compound effectively inhibited hypertrophic responses mediated by calcium signaling pathways. This suggests a protective role against cardiac hypertrophy .
  • Inflammatory Responses :
    Another research effort focused on the anti-inflammatory properties of pyrazole compounds. The findings indicated that these compounds could reduce pro-inflammatory cytokine production, highlighting their potential therapeutic applications in inflammatory diseases .

Toxicological Profile

The safety and toxicity profile of this compound remains under investigation. Current data suggest that it is not classified as acutely toxic and shows no significant irritant properties in preliminary assessments .

Table 2: Toxicological Information

Toxicity AspectFindingsReference
Acute ToxicityNo significant data available
Irritant PropertiesNot classified as irritant
Allergenic EffectsNo data available

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group undergoes amidation with primary and secondary amines to form bioactive derivatives. For example:

  • Reaction with methylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) yields 1-(cyclobutylmethyl)-N-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide .

  • Coupling with arylhydrazines produces hydrazide derivatives, which are intermediates for cyclization reactions .

Conditions :

  • Solvent: Dichloromethane or tetrahydrofuran

  • Catalyst: DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Temperature: 0–25°C

  • Yield: 60–85%

Esterification

The carboxylic acid is esterified with alcohols under acidic or coupling conditions:

  • Reaction with ethanol in the presence of sulfuric acid produces ethyl 1-(cyclobutylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate .

  • Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable esterification with sterically hindered alcohols .

Typical Parameters :

ParameterValue
SolventToluene or ethanol
Acid CatalystH<sub>2</sub>SO<sub>4</sub> (5–10 mol%)
TemperatureReflux (80–110°C)
Yield70–92%

Functionalization via Lithiation

The pyrazole ring undergoes regioselective lithiation at the 4-position (adjacent to the trifluoromethyl group), enabling the introduction of electrophiles:

  • Lithiation with n-butyllithium at −78°C, followed by quenching with aldehydes or ketones, generates secondary or tertiary alcohols .

  • Reaction with iodine or bromine provides 4-halo derivatives for cross-coupling reactions .

Key Observations :

  • The trifluoromethyl group directs metallation to the 4-position due to its electron-withdrawing effect .

  • Yields for halogenation: 65–80% (bromine) and 75–85% (iodine) .

Bromination at the Pyrazole Ring

Electrophilic bromination occurs selectively at the 4-position using N-bromosuccinimide (NBS):

  • Reaction in carbon tetrachloride under radical initiation (AIBN) yields 4-bromo-1-(cyclobutylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid .

Conditions :

  • Solvent: CCl<sub>4</sub>

  • Initiator: Azobisisobutyronitrile (AIBN, 1 mol%)

  • Temperature: 60–80°C

  • Yield: 55–70%

Reduction of the Carboxylic Acid Group

The carboxylic acid is reduced to a primary alcohol using borane-THF complex:

  • 1-(Cyclobutylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-methanol is obtained with >90% purity .

Reaction Setup :

  • Solvent: Tetrahydrofuran

  • Reducing Agent: BH<sub>3</sub>·THF (2 equiv)

  • Temperature: 0°C to room temperature

  • Yield: 75–88%

Decarboxylation

Thermal decarboxylation under acidic conditions removes the carboxylic acid group:

  • Heating in quinoline with a copper catalyst produces 1-(cyclobutylmethyl)-5-(trifluoromethyl)-1H-pyrazole .

Parameters :

ConditionDetail
CatalystCu powder (10 mol%)
Temperature150–180°C
Yield50–65%

Salt Formation

The carboxylic acid forms salts with inorganic and organic bases:

  • Sodium salt: React with NaOH in ethanol/water .

  • Amine salts: Form crystalline derivatives with triethylamine or pyridine .

Applications :

  • Salts improve solubility for biological testing .

  • Sodium salts are intermediates in Suzuki-Miyaura couplings .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

  • Reaction with thiosemicarbazide forms pyrazolo[3,4-d]thiazole derivatives under acidic conditions .

  • Cyclocondensation with urea yields pyrazolo[3,4-e] diazepine-4,7-diones .

Yield : 40–60%

Cross-Coupling Reactions

The 4-bromo derivative participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura with arylboronic acids produces biaryl derivatives .

  • Buchwald-Hartwig amination introduces amine groups .

Catalytic System :

  • Pd(OAc)<sub>2</sub>/XPhos

  • Base: Cs<sub>2</sub>CO<sub>3</sub>

  • Solvent: 1,4-Dioxane

  • Yield: 60–85%

Comparison with Similar Compounds

N1 Substituent Effects

  • Cycloalkyl vs. Aromatic Groups: The target’s cyclobutylmethyl group introduces steric bulk and moderate hydrophobicity compared to aromatic substituents (e.g., 2-methoxyphenyl in ).
  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-cyanophenyl substituent in provides strong electron-withdrawing effects, contrasting with the electron-neutral cyclobutylmethyl group. This difference could influence acidity (pKa) and reactivity in coupling reactions.

Positional Isomerism

  • The target’s -CF₃ group at position 5 and -COOH at position 3 distinguish it from positional isomers like 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid . Positional changes alter dipole moments and hydrogen-bonding capabilities, affecting solubility and intermolecular interactions.

Physicochemical Properties

  • Molecular Weight and Solubility : The target’s higher molecular weight (~278.2 g/mol) compared to the parent compound (180.0 g/mol, ) suggests reduced solubility, mitigated by the hydrophilic -COOH group.
  • Acidity : The predicted pKa of ~3.68 aligns with typical pyrazole carboxylic acids, enabling salt formation under physiological conditions.

Commercial and Research Relevance

  • The cyclopropylmethyl analog () is commercially available, suggesting feasible scalability for the target compound.
  • Compounds like 1-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid () highlight the role of substituent polarity in optimizing pharmacokinetics.

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